molecular formula C20H21N3O3S2 B2946122 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 886937-77-5

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone

Cat. No. B2946122
CAS RN: 886937-77-5
M. Wt: 415.53
InChI Key: UXOGDDJFZWDKSB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole and piperazine. Benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties, for instance, anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, NMR, MS spectral data, and X-ray diffraction .


Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone”, have been found to have potent anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anticancer Agents

Benzothiazole compounds have been investigated for their potential as anticancer agents. The unique structure of these compounds allows for diverse applications in drug discovery and material synthesis.

Synthesis of New Anti-Mycobacterial Chemotypes

The molecular hybridization of benzothiazole derivatives has been used in the design and synthesis of new anti-mycobacterial chemotypes . This process involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, microwave irradiation, and one-pot multicomponent reactions .

In Vitro Cytotoxic Activity

Substituted benzothiazole derivatives have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This includes BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Anti-Proliferation Evaluation

Benzothiazole derivatives have been evaluated for their in vitro anti-proliferation activity against human cancer cell lines . This includes MGC-803, HepG-2, T24, and NCI-H460 cells .

Development of Carbohydrate Derived Materials

Benzothiazole derivatives have been used in the development of carbohydrate derived materials. This involves the use of organic synthesis and molecular modeling, especially in protein-ligand interaction via in silico docking tools.

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel bioactive molecules . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-9-7-15(8-10-16)19(24)22-11-13-23(14-12-22)20-21-17-5-3-4-6-18(17)27-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGDDJFZWDKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone

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